In-Depth Technical Guide: 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3)
In-Depth Technical Guide: 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-ethyl-4-nitrobenzene, a valuable nitroaromatic compound in organic synthesis and drug discovery. The document details its chemical properties, a robust synthesis protocol, and its potential applications in the development of novel therapeutics, supported by experimental methodologies and pathway visualizations.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 52121-34-3 | |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | 2-bromo-1-ethyl-4-nitrobenzene | [1] |
| Synonyms | 3-bromo-4-ethyl-nitrobenzene, 1-Bromo-2-ethyl-5-nitrobenzene | [1] |
Synthesis of 2-Bromo-1-ethyl-4-nitrobenzene
A high-yield synthesis of 2-Bromo-1-ethyl-4-nitrobenzene can be achieved through the electrophilic bromination of 1-ethyl-4-nitrobenzene.[2]
Experimental Protocol:
Materials:
-
1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol)
-
Silver sulfate (B86663) (8.18 g, 26.4 mmol)
-
Concentrated sulfuric acid (24 mL)
-
Water (2.8 mL)
-
Bromine (4.23 g, 26.4 mmol)
-
10% Sodium hydrogen sulfite (B76179) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a mixture of 1-ethyl-4-nitrobenzene, silver sulfate, concentrated sulfuric acid, and water is prepared.
-
Bromine is added dropwise to the mixture at ambient temperature.[2]
-
The reaction mixture is stirred for 4 hours at ambient temperature.[2]
-
Upon completion, the mixture is poured into a 10% sodium hydrogen sulfite solution (150 mL).
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product.
Quantitative Data:
-
Yield: 98% (5.95 g)[2]
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.20 (t, J=7.5 Hz, 3H), 2.82 (q, J=7.5 Hz, 2H), 7.65 (d, J=8.4 Hz, 1H), 8.19 (dd, J=2.4, 8.4 Hz, 1H), 8.38 (d, J=2.4 Hz, 1H).[2]
Synthesis of 2-Bromo-1-ethyl-4-nitrobenzene.
Applications in Pharmaceutical Research and Development
2-Bromo-1-ethyl-4-nitrobenzene serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of arylamines and biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[3] Its utility stems from the presence of a bromine atom, which can participate in various palladium-catalyzed cross-coupling reactions, and a nitro group that can be readily reduced to an amine, providing a handle for further functionalization.
Potential Synthetic Transformations:
1. Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. 2-Bromo-1-ethyl-4-nitrobenzene can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to generate substituted 4-ethyl-3-nitroanilines.[4] These products are valuable intermediates for the synthesis of a wide range of biologically active compounds.
2. Suzuki-Miyaura Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds. By reacting 2-Bromo-1-ethyl-4-nitrobenzene with a boronic acid or boronic ester, a biaryl compound can be synthesized. This is a common strategy in the development of drugs targeting a variety of diseases.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
2-Bromo-1-ethyl-4-nitrobenzene (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[5]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[5]
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 eq)[5]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add 2-Bromo-1-ethyl-4-nitrobenzene and the amine.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.[5]
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig amination workflow.
Biological Significance of the Nitroaromatic Moiety
The nitroaromatic group present in 2-Bromo-1-ethyl-4-nitrobenzene is a key feature that imparts potential biological activity. Nitroaromatic compounds are known to act as prodrugs, particularly in hypoxic environments such as those found in solid tumors and certain bacterial infections.[6][7]
The mechanism of action generally involves the enzymatic reduction of the nitro group by nitroreductases to form reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as a nitro radical anion.[8][9] These reactive species can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects.[7] This bioactivation pathway is a critical consideration in the design of targeted therapies.
Bioactivation of nitroaromatic compounds.
References
- 1. 2-Bromo-1-ethyl-4-nitrobenzene | C8H8BrNO2 | CID 22345594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0 [smolecule.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
Caption: Sonogashira coupling of 2-Bromo-1-ethyl-4-nitrobenzene with a terminal alkyne (R-C≡CH) to yield the corresponding 1-ethyl-4-nitro-2-(alkynyl)benzene product.


